molecular formula C14H8N4O B1607653 8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline CAS No. 306935-63-7

8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline

Cat. No.: B1607653
CAS No.: 306935-63-7
M. Wt: 248.24 g/mol
InChI Key: GJJKCCBTWZRCFD-UHFFFAOYSA-N
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Description

8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline is a heterocyclic organic compound . It has a molecular formula of C14H10N4O . The compound contains a total of 30 bonds, including 22 non-H bonds, 21 multiple bonds, 1 rotatable bond, 21 aromatic bonds, and 1 Pyridazine . It also includes 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered heterocyclic ring system, which consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Electrochemical Properties and OLED Applications

  • Electrochemical Properties for OLEDs : A study by Chen et al. (2011) on new conjugated polymers containing benzo[c]cinnoline and oxadiazole moieties, relevant to 8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline, highlighted their potential application in organic light-emitting diodes (OLEDs). These polymers exhibited low LUMO and HOMO energy levels, making them suitable for hole-blocking or electron-injection layers in OLEDs (Chen et al., 2011).

Structural Analysis and Molecular Synthesis

  • X-ray Analysis of Molecular Structure : Bieri et al. (1978) conducted an X-ray analysis of a bridged 1,2,3-Oxadiazolidin-5-one derivative, providing insights into the crystal structure of similar compounds, which could be relevant for understanding the structural aspects of this compound (Bieri et al., 1978).

Polymer Light-Emitting Diodes and Phosphorescence

  • Phosphorescent Dopants in Polymer LEDs : Tang et al. (2014) explored the use of a 1,10-phenanthroline derivative containing a bipolar carbazole–oxadiazole unit as an auxiliary ligand in cationic iridium(III) complexes for polymer light-emitting diodes (PLEDs). This research demonstrates the potential of incorporating oxadiazole units in advanced lighting technologies (Tang et al., 2014).

Synthesis Methods and Chemical Properties

  • Synthesis of Oxadiazolo[3,4-c]cinnoline 5-Oxides : Klenov et al. (2011) developed methods for synthesizing oxadiazolo[3,4-c]cinnoline 5-oxides, which are closely related to this compound. This research provides valuable insights into the chemical properties and synthesis methods of similar compounds (Klenov et al., 2011).

Antimicrobial Evaluation

  • Antimicrobial Properties : A study by Gul et al. (2017) on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed antimicrobial properties in similar structures. This suggests potential antimicrobial applications for compounds like this compound (Gul et al., 2017).

Properties

IUPAC Name

8-phenyl-[1,2,5]oxadiazolo[3,4-f]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O/c1-2-4-9(5-3-1)13-8-10-11(15-16-13)6-7-12-14(10)18-19-17-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJKCCBTWZRCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3C=CC4=NON=C4C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385524
Record name 8-phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-63-7
Record name 8-phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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